N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5S/c18-12-1-3-15(14(19)9-12)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFNEGOLHXMXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the difluorophenyl intermediate:
Synthesis of the morpholinylsulfonyl intermediate: This involves the reaction of morpholine with a sulfonyl chloride to form the morpholinylsulfonyl group.
Coupling of intermediates: The difluorophenyl and morpholinylsulfonyl intermediates are coupled with a pyridinone derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acetamide derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: shares structural similarities with other acetamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(2,4-difluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS Number: 1251676-57-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-infective therapies. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C₁₄H₁₄F₂N₄O₃S
- Molecular Weight : 358.35 g/mol
- Functional Groups : The presence of a difluorophenyl moiety, a morpholine sulfonyl group, and a dihydropyridine scaffold contributes to its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways crucial for cellular proliferation and survival.
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Inhibition of Enzymatic Activity :
- The morpholine sulfonyl group is believed to interact with key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism and proliferation.
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Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated significant antifungal activity against various strains, including Sclerotinia sclerotiorum and Botrytis cinerea, with inhibitory rates exceeding 90% at concentrations as low as 50 µg/mL .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of various compounds similar to this compound, it was found that derivatives exhibited high fungicidal activity against S. sclerotiorum. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target enzymes involved in fungal ergosterol synthesis, a critical component for fungal cell membrane integrity .
Case Study 2: Anti-HIV Potential
Another investigation focused on the anti-HIV potential of this compound revealed that it acts as an integrase inhibitor. The compound's structure allows it to effectively bind to the integrase enzyme, preventing viral replication. The study reported IC50 values indicating strong activity comparable to existing antiretroviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
